molecular formula C19H22FN3O4S B2516404 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 2034360-35-3

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2516404
CAS No.: 2034360-35-3
M. Wt: 407.46
InChI Key: GHLVSYISCFUIHD-UHFFFAOYSA-N
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Description

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic small molecule characterized by a pyrrolidine scaffold substituted with a 5-fluoropyrimidinyloxy group and an ethanone moiety linked to a 4-(isopropylsulfonyl)phenyl ring. The compound’s structural complexity arises from its dual heterocyclic (pyrimidine and pyrrolidine) and sulfonyl-functionalized aromatic components. Though direct biological data for this compound are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrimidine derivatives in such contexts .

Properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-13(2)28(25,26)17-5-3-14(4-6-17)9-18(24)23-8-7-16(12-23)27-19-21-10-15(20)11-22-19/h3-6,10-11,13,16H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLVSYISCFUIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in targeting various biological pathways. Its structure incorporates a pyrrolidine ring, a fluoropyrimidine moiety, and an isopropylsulfonyl-substituted phenyl group, suggesting diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C15H20FN3O3SC_{15}H_{20}FN_3O_3S, with a molecular weight of approximately 337.4 g/mol. The presence of the fluoropyrimidine group is indicative of potential anticancer properties, as similar structures have shown effectiveness in inhibiting tumor growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, primarily through:

  • Inhibition of Kinase Activity : The fluoropyrimidine moiety may interfere with nucleic acid synthesis or protein function, affecting cell proliferation and survival pathways.
  • Receptor Modulation : The isopropylsulfonyl group may enhance binding affinity to various receptors involved in signaling pathways associated with cancer and inflammation.

Biological Activity Overview

Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
4-PyrrolidinophenolPyrrolidine ringNeuroprotective
Isoxazole AcidsIsoxazole ringAnti-inflammatory
This compound Pyrrolidine, fluoropyrimidine, isopropylsulfonyl phenylPotential anticancer/antiviral

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of This compound :

  • Anticancer Activity : A study demonstrated that similar fluoropyrimidine derivatives effectively inhibit cancer cell proliferation by disrupting microtubule dynamics, leading to mitotic arrest. This mechanism involves activation of the JNK pathway and subsequent apoptosis in cancer cells .
  • Kinase Inhibition : Compounds structurally related to this molecule have been shown to inhibit various kinases involved in cancer progression. For instance, one study reported that a similar compound exhibited low-nanomolar IC50 values against mTOR kinase, highlighting its potential as a therapeutic agent .
  • Inflammatory Response Modulation : Other studies indicate that pyrrolidine-containing compounds can modulate inflammatory responses by inhibiting specific cytokine pathways, suggesting that the compound may also exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, sulfur-containing groups, or aromatic systems. Below is a detailed comparison based on molecular properties and substituent effects:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Sulfur Functional Group
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (Target) C19H22FN3O3S ~407.4* 5-Fluoropyrimidine, isopropylsulfonyl Sulfonyl (SO2)
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone C19H22ClN3O2S 391.9 5-Chloropyrimidine, isopropylthio Thioether (S)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone C15H15FN4O2S 334.4 5-Fluoropyrimidine, pyridinylthio Thioether (S)

*Calculated based on substituent differences from .

Substituent Effects on Pyrimidine Ring

  • Fluorine vs. Fluorine’s electronegativity also enhances metabolic stability by resisting oxidative degradation, whereas chlorine may increase lipophilicity but pose toxicity risks .
  • Pyrimidine vs. Pyridine : The pyridin-4-ylthio analog in replaces the phenyl ring with a pyridine system, introducing basic nitrogen. This may alter solubility and hydrogen-bonding capacity but reduce passive membrane permeability due to increased polarity .

Sulfur Functional Group Variations

  • Sulfonyl (SO2) vs. Thioether (S): The target’s sulfonyl group is highly polar and electron-withdrawing, enhancing aqueous solubility and electrostatic interactions with charged residues in biological targets.

Aromatic System Modifications

  • 4-(Isopropylsulfonyl)phenyl vs. 4-(Isopropylthio)phenyl : The sulfonyl group in the target compound increases molecular weight and polarity compared to the thioether in , which may improve pharmacokinetic properties like half-life but require formulation optimization for bioavailability.
  • Phenyl vs. Pyridinyl : The pyridinylthio group in introduces aromatic nitrogen, enabling π-π stacking interactions but possibly limiting blood-brain barrier penetration due to increased hydrophilicity .

Research Implications and Limitations

Further studies should prioritize synthesizing the compound and evaluating its physicochemical and biological profiles against analogs.

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